3-(3-Fluorophenoxy)piperidine hydrochloride
Overview
Description
3-(3-Fluorophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H14FNO HCl and a molecular weight of 231.7 . It is used in biochemical research .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14FNO.ClH/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 231.7 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis of Antidepressant and Serotonin Reuptake Inhibitors
Paroxetine Hydrochloride Synthesis : Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor (SSRI) indicated for the treatment of several psychiatric disorders. The synthesis, physicochemical properties, spectroscopic data, stability, and analytical methods of paroxetine are extensively documented, highlighting the critical role of fluorophenoxy piperidine derivatives in developing SSRIs with potent pharmacological effects (Germann, Ma, Han, & Tikhomirova, 2013).
Antimicrobial and Antibacterial Research
Synthesis and Antimicrobial Evaluation : The synthesis of new fluoroquinolones analogs, demonstrating significant antimicrobial activity against various microorganisms, showcases the application of fluorophenoxy piperidine derivatives in enhancing the antibacterial properties of pharmaceutical compounds (Prasad, Veranna, Rao, & Darsi, 2017).
Neuroleptic Agents and Antipsychotics
Synthesis of Fluspirilen and Penfluridol : The synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which contain a bis(p-fluorophenyl)butyl group attached to a piperidine moiety, represents another application. These compounds are crucial in the treatment of psychiatric disorders, illustrating the utility of fluorophenoxy piperidine derivatives in developing neuroleptic pharmaceuticals (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Anticancer Research
Synthesis and Anti-Leukemia Activity : The synthesis of compounds based on 1-phenethyl-4-hydroxy piperidinium hydrochloride with various substituted groups, including 3-fluorophenyl, and their potential anti-leukemia activity. This research highlights the application of fluorophenoxy piperidine derivatives in exploring new therapeutic agents for leukemia treatment (Yang, Xue, Wang, Zhu, Jin, & Chen, 2009).
Inhibition of Corrosion
Corrosion Inhibition Studies : The exploration of piperidine derivatives, including those with fluoro substituents, for their corrosion inhibition efficiencies on iron surfaces. This application demonstrates the potential of fluorophenoxy piperidine derivatives in industrial applications, particularly in protecting metals from corrosion (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Safety and Hazards
The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . Specific safety and hazard information for 3-(3-Fluorophenoxy)piperidine hydrochloride is not available in the search results.
Mechanism of Action
Target of Action
It is structurally similar to pitolisant, which is known to act as an antagonist and inverse agonist at the histamine h3 receptor .
Mode of Action
For instance, Pitolisant acts as a high-affinity competitive antagonist and as an inverse agonist at the human histamine H3 receptor subtype . This means it binds to the receptor and blocks its activation, thereby inhibiting the actions of histamine.
Biochemical Pathways
The histamine h3 receptor, a potential target of this compound, plays a crucial role in the central nervous system, regulating the release of various neurotransmitters and modulating cognitive and sleep-wake functions .
Biochemical Analysis
Biochemical Properties
3-(3-Fluorophenoxy)piperidine hydrochloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, the compound can bind to specific enzyme active sites, potentially inhibiting or activating their catalytic functions. This interaction can alter the enzyme’s conformation, affecting its ability to catalyze biochemical reactions. Additionally, this compound may interact with proteins involved in signal transduction pathways, modulating their activity and downstream effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of target proteins. This can affect various cellular processes, including cell growth, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their catalytic functions. This binding can induce conformational changes in the enzyme, affecting its activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, modulating their activity and downstream effects. These interactions can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function. At higher doses, it can induce significant changes in cellular processes, including alterations in gene expression and cellular metabolism. Toxic or adverse effects may also be observed at high doses, highlighting the importance of determining the appropriate dosage for experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing their activity and function. For example, it may inhibit or activate specific enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. These interactions can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, it may be transported into cells via specific transporters or bind to intracellular proteins, affecting its distribution within the cell. These interactions can impact the compound’s activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in directing the compound to its specific subcellular location. This localization can influence the compound’s activity and function, affecting various cellular processes .
Properties
IUPAC Name |
3-(3-fluorophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNJGMGYGSKOOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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